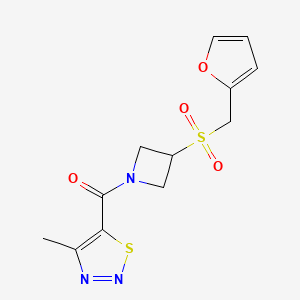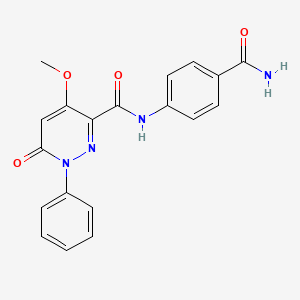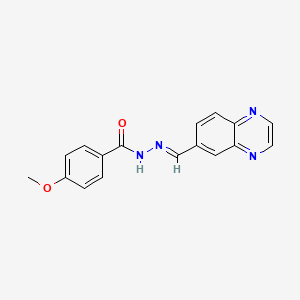
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, sulfonyl, azetidine, and thiadiazole moieties within a single molecule provides a rich platform for chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
-
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate
Starting Material: Furan-2-ylmethanol
Reagent: Sulfonyl chloride
Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature
-
Synthesis of Azetidin-1-yl Intermediate
Starting Material: Azetidine
Reagent: Appropriate alkylating agent
Conditions: Solvent (e.g., acetonitrile), elevated temperature
-
Coupling of Intermediates
Reagents: Furan-2-ylmethyl sulfonyl intermediate, azetidin-1-yl intermediate
Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDCI), room temperature
-
Formation of the Thiadiazole Ring
Starting Material: Appropriate precursor (e.g., thiosemicarbazide)
Reagent: Methylating agent
Conditions: Solvent (e.g., ethanol), reflux
-
Final Coupling
Reagents: Azetidin-1-yl intermediate, thiadiazole intermediate
Conditions: Solvent (e.g., THF), base (e.g., triethylamine), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Solvent (e.g., acetonitrile), room temperature
Products: Oxidized derivatives of the furan or thiadiazole rings
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Solvent (e.g., THF), low temperature
Products: Reduced forms of the sulfonyl or azetidine groups
-
Substitution
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent (e.g., DMF), elevated temperature
Products: Substituted derivatives at the furan or thiadiazole rings
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Acetonitrile, THF, DMF
Conditions: Room temperature to reflux, depending on the reaction
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The azetidine and thiadiazole rings are known to interact with various biological targets, suggesting possible applications in the development of antimicrobial, anticancer, or anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The unique combination of functional groups may allow for selective targeting of specific enzymes or receptors, leading to the development of novel drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine and thiadiazole rings may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-chloro-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
The uniqueness of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. Compared to similar compounds, the presence of the methyl group on the thiadiazole ring may influence its reactivity and binding characteristics, potentially leading to different biological activities and applications.
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-11(20-14-13-8)12(16)15-5-10(6-15)21(17,18)7-9-3-2-4-19-9/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLSBJWDUGXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)
amino}acetamide](/img/structure/B2633339.png)





![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)



![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)

